Cas no 2228133-73-9 (methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate)

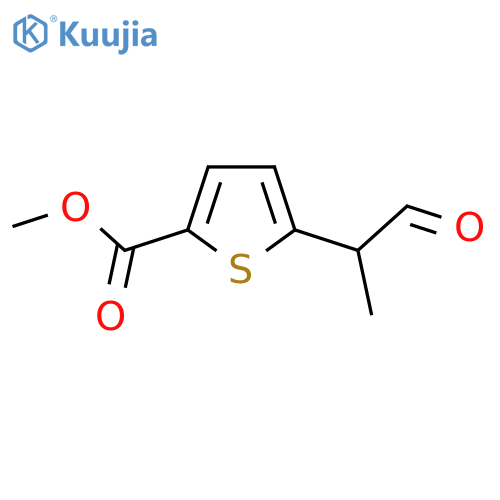

2228133-73-9 structure

商品名:methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate

- 2228133-73-9

- EN300-1786848

-

- インチ: 1S/C9H10O3S/c1-6(5-10)7-3-4-8(13-7)9(11)12-2/h3-6H,1-2H3

- InChIKey: JXCNWOCNSMFBNW-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC)=CC=C1C(C=O)C

計算された属性

- せいみつぶんしりょう: 198.03506535g/mol

- どういたいしつりょう: 198.03506535g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 71.6Ų

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1786848-0.05g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 0.05g |

$1212.0 | 2023-09-19 | ||

| Enamine | EN300-1786848-1.0g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 1g |

$1442.0 | 2023-06-02 | ||

| Enamine | EN300-1786848-1g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 1g |

$1442.0 | 2023-09-19 | ||

| Enamine | EN300-1786848-5g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 5g |

$4184.0 | 2023-09-19 | ||

| Enamine | EN300-1786848-0.1g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 0.1g |

$1269.0 | 2023-09-19 | ||

| Enamine | EN300-1786848-10.0g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 10g |

$6205.0 | 2023-06-02 | ||

| Enamine | EN300-1786848-0.25g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 0.25g |

$1328.0 | 2023-09-19 | ||

| Enamine | EN300-1786848-0.5g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 0.5g |

$1385.0 | 2023-09-19 | ||

| Enamine | EN300-1786848-2.5g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 2.5g |

$2828.0 | 2023-09-19 | ||

| Enamine | EN300-1786848-5.0g |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate |

2228133-73-9 | 5g |

$4184.0 | 2023-06-02 |

methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

2228133-73-9 (methyl 5-(1-oxopropan-2-yl)thiophene-2-carboxylate) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量